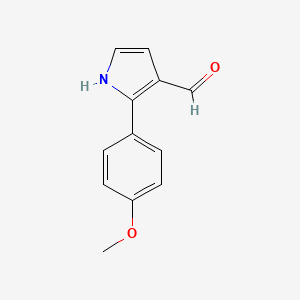
5-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2,7-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2,7-diyl diacetate is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene core with two acetate groups attached at the 2 and 7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2,7-diyl diacetate typically involves the acetylation of 5-methyl-1,4-dioxo-1,4-dihydronaphthalene. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction conditions usually involve heating the reactants to a temperature of around 60-80°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems for the addition of reagents and control of temperature and pressure can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2,7-diyl diacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2,7-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2,7-diyl diacetate involves its interaction with specific molecular targets. The compound can undergo redox reactions, which may influence cellular processes. It can also interact with enzymes and proteins, potentially modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: Similar structure but lacks the methyl and acetate groups.
2,3-Dichloro-1,4-naphthoquinone: Contains chlorine atoms instead of acetate groups.
5-Hydroxy-1,4-naphthoquinone: Contains a hydroxyl group instead of acetate groups.
Uniqueness
5-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2,7-diyl diacetate is unique due to the presence of both methyl and acetate groups, which influence its reactivity and potential applications. The combination of these functional groups provides distinct chemical properties that differentiate it from other naphthoquinone derivatives.
Propiedades
Número CAS |
89827-92-9 |
|---|---|
Fórmula molecular |
C15H12O6 |
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
(7-acetyloxy-4-methyl-5,8-dioxonaphthalen-2-yl) acetate |
InChI |
InChI=1S/C15H12O6/c1-7-4-10(20-8(2)16)5-11-14(7)12(18)6-13(15(11)19)21-9(3)17/h4-6H,1-3H3 |
Clave InChI |
YMYQVIHPYLPRNN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C(=O)C=C(C2=O)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


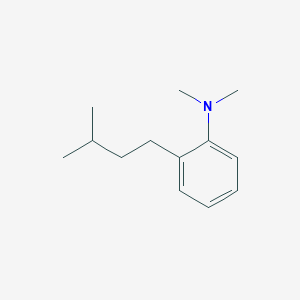
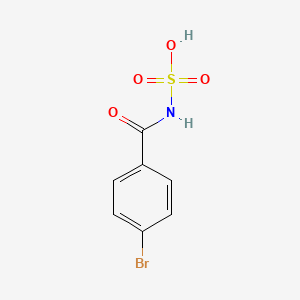
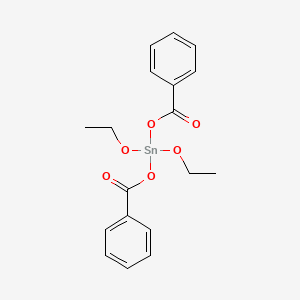
![N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N'-phenylurea](/img/structure/B14377799.png)
![2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14377807.png)
![4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione](/img/structure/B14377814.png)

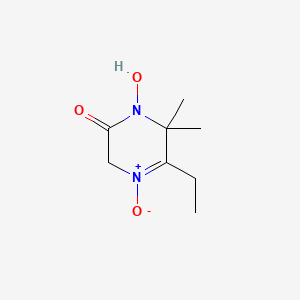

![N'-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea](/img/structure/B14377838.png)
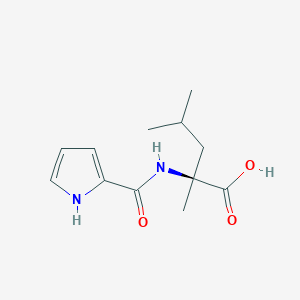
![1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14377847.png)
![2-{2-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}-1H-imidazo[4,5-d]pyridazine](/img/structure/B14377873.png)
